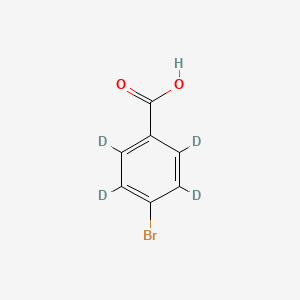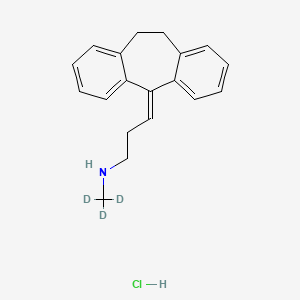
4-Bromobenzoic-d4 Acid
Overview
Description
4-Bromobenzoic-d4 Acid is a deuterated form of 4-bromobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used as a labeled compound in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
4-Bromobenzoic-d4 Acid is a deuterated compound of 4-Bromobenzoic acid It’s known that benzoic acid derivatives can interact with various biological targets, depending on the specific functional groups present .
Mode of Action
It’s known that bromobenzoic acids can interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Bromobenzoic acids can potentially affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that bromobenzoic acids can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of bromobenzoic acids .
Preparation Methods
The synthesis of 4-Bromobenzoic-d4 Acid typically involves the reaction of 4-bromobenzoic acid with deuterium gas. The process includes dissolving 4-bromobenzoic acid in an appropriate organic solvent and introducing deuterium gas in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature conditions to ensure the efficient replacement of hydrogen atoms with deuterium .
Chemical Reactions Analysis
4-Bromobenzoic-d4 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid using oxidizing agents like Oxone.
Reduction: The compound can be reduced to 4-bromobenzyl alcohol under suitable conditions.
Scientific Research Applications
4-Bromobenzoic-d4 Acid is widely used in scientific research for various applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterated nature, it is used as a reference compound in NMR studies to analyze and characterize other compounds.
Metabolic Studies: It is used to study the metabolic fate of brominated benzoic acids in biological systems.
Synthesis of Pharmaceuticals and Agrochemicals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Bromobenzoic-d4 Acid is unique due to its deuterated nature, which distinguishes it from other bromobenzoic acids. Similar compounds include:
4-Bromobenzoic Acid: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
2-Bromobenzoic Acid: Another brominated benzoic acid with the bromine atom at a different position, leading to different chemical properties and reactivity.
This compound’s unique isotopic properties make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that non-deuterated compounds cannot offer.
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYZHVUPGXXQG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Norgestimate-[d6]](/img/structure/B602511.png)








